6-hydrazinylpyrimidine-4-carbonitrile
Description
6-Hydrazinylpyrimidine-4-carbonitrile is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) group at position 6 and a cyano (-CN) group at position 2. Its synthesis typically involves refluxing pyrimidine precursors with hydrazine hydrate in ethanol, yielding substituted dihydropyrimidine-carbonitriles . Key spectral features include IR absorption bands for NH/NH₂ (3366–3295 cm⁻¹), CN (2209 cm⁻¹), and C=O (1689 cm⁻¹), with melting points ranging from 214–216°C . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazone derivatives via condensation with aldehydes .
Properties
CAS No. |
1858358-56-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
6-hydrazinylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H5N5/c6-2-4-1-5(10-7)9-3-8-4/h1,3H,7H2,(H,8,9,10) |
InChI Key |
IOWHEIZJZIRSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NN)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazinylpyrimidine-4-carbonitrile typically involves the reaction of pyrimidine derivatives with hydrazine. One common method includes the reaction of 4,6-dichloropyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of 6-hydrazinylpyrimidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino-substituted pyrimidines.
Substitution: Various hydrazone derivatives.
Scientific Research Applications
6-Hydrazinylpyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the synthesis of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-hydrazinylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Synthetic Efficiency : 6-Hydrazinylpyrimidine derivatives require longer reaction times (30 h) compared to alkylated 4-oxo-dihydropyrimidines (15–90 min) due to slower hydrazine coupling .
- Substituent Effects : Introduction of electron-withdrawing groups (e.g., 4-Cl in ) enhances CN stretching frequencies (IR: 2224 cm⁻¹ vs. 2209 cm⁻¹ in the parent compound).
- Fused-Ring Systems: Pyrano- or pyrido-fused derivatives exhibit shifted C=O and CN IR bands due to conjugation effects .
Reactivity and Functionalization Potential
- Hydrazone Formation : The hydrazinyl group in 6-hydrazinylpyrimidine-4-carbonitrile enables condensation with aromatic aldehydes to form Schiff bases (e.g., benzylidenehydrazinyl derivatives), which are explored for antimicrobial activity .
- Alkylation vs. Cyclization : Unlike alkylated 4-oxo-dihydropyrimidines , the parent compound favors cyclization pathways, forming fused-ring systems under acidic or basic conditions .
Biological Activity
Overview
6-Hydrazinylpyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula CHN. This compound features a pyrimidine ring substituted with a hydrazine group at the 6-position and a cyano group at the 4-position, making it of interest in various biological applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- CAS Number : 1858358-56-1
- Molecular Weight : 135.13 g/mol
- IUPAC Name : 6-hydrazinylpyrimidine-4-carbonitrile
- Canonical SMILES : C1=C(N=CN=C1NN)C#N
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 135.13 g/mol |
| Purity | 95% |
The biological activity of 6-hydrazinylpyrimidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Antimicrobial Activity
Research indicates that 6-hydrazinylpyrimidine-4-carbonitrile exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacteria and fungi. The compound's effectiveness against specific pathogens remains an area of active research, with studies focusing on its mode of action and the development of derivatives with enhanced potency.
Anticancer Activity
The anticancer potential of 6-hydrazinylpyrimidine-4-carbonitrile has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death in tumor cells positions it as a promising candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 6-hydrazinylpyrimidine-4-carbonitrile:
-
Antimicrobial Efficacy :
- A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- The compound was found to disrupt bacterial cell membranes, leading to increased permeability and cell death.
-
Anticancer Properties :
- In vitro studies on human cancer cell lines showed that treatment with 6-hydrazinylpyrimidine-4-carbonitrile resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies indicated that the compound activates caspase pathways, promoting apoptosis in cancer cells.
-
Synergistic Effects :
- Research has explored the combination of 6-hydrazinylpyrimidine-4-carbonitrile with established antibiotics and chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-hydrazinylpyrimidine-4-carbonitrile, a comparison with related compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 6-Hydrazinylpyrimidine-4-carbonitrile | Moderate | High |
| 4-Amino-6-hydrazinylpyrimidine-5-carbonitrile | Low | Moderate |
| 4,6-Dihydrazinylpyrimidine | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
